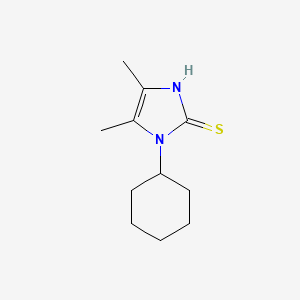
1-环己基-4,5-二甲基-1H-咪唑-2-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is a heterocyclic compound with the molecular formula C11H18N2S and a molecular weight of 210.34 g/mol . This compound is characterized by the presence of an imidazole ring substituted with cyclohexyl, dimethyl, and thiol groups.
科学研究应用
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol has a wide range of applications in scientific research, including:
作用机制
Target of action
For example, some imidazole derivatives are used as antifungal agents, targeting the fungal cell membrane .
Mode of action
Many imidazole derivatives work by interacting with enzymes or receptors in cells, disrupting their normal function .
Biochemical pathways
Without specific information on 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol, it’s difficult to say which biochemical pathways it might affect. Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can greatly affect a drug’s bioavailability and are usually determined through experimental studies .
Result of action
The effects would depend on the compound’s specific targets and mode of action .
Action environment
Many factors can influence the action, efficacy, and stability of a compound like 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol. These can include the pH of the environment, the presence of other compounds, temperature, and more .
生化分析
Biochemical Properties
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . This interaction is crucial in studying the modulation of enzyme activity and understanding the biochemical pathways involved.
Cellular Effects
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing cellular behavior and function.
Molecular Mechanism
The molecular mechanism of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to changes in their activity . It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can result in alterations in gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol can change over time. The compound’s stability and degradation are important factors to consider. It is stable when stored at room temperature but should be kept under nitrogen to prevent degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, with changes observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular damage. Threshold effects have been observed, indicating the importance of dosage optimization in research studies.
Metabolic Pathways
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This interaction is crucial in understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and effectiveness in different cellular compartments and tissues.
Subcellular Localization
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of amines with nitriles, followed by elimination and aromatization steps . The reaction conditions often include the use of catalysts such as nickel and mild reaction temperatures to ensure the formation of the desired imidazole ring .
Industrial Production Methods
While specific industrial production methods for 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
化学反应分析
Types of Reactions
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines.
Substitution: Halogenated imidazoles.
相似化合物的比较
Similar Compounds
1-cyclohexyl-4,5-dimethyl-1H-imidazole: Lacks the thiol group, resulting in different reactivity and applications.
4,5-dimethyl-1H-imidazole-2-thiol: Lacks the cyclohexyl group, affecting its steric properties and biological activity.
Uniqueness
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is unique due to the presence of both cyclohexyl and thiol groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications .
属性
IUPAC Name |
3-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-8-9(2)13(11(14)12-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXZUQDKXIQSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2590108.png)

![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)
![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)
![1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2590117.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)
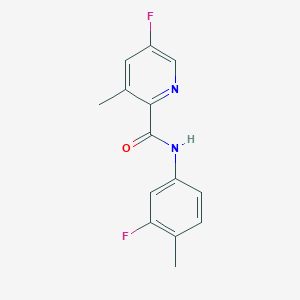
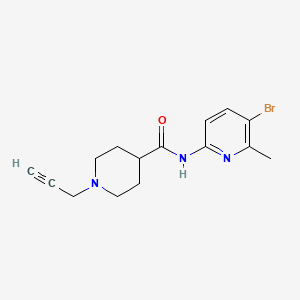
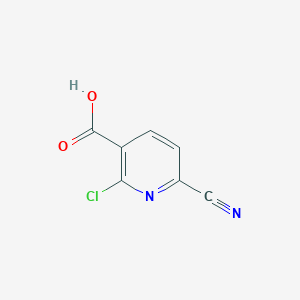
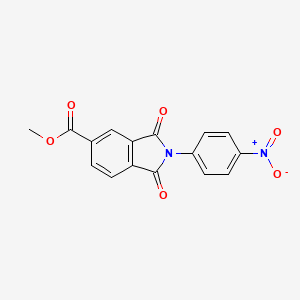
![9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B2590127.png)
![Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate](/img/structure/B2590129.png)
